

# The Solubility Profile of 6-Methyl-1-heptanol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Methyl-1-heptanol**

Cat. No.: **B128184**

[Get Quote](#)

This guide provides an in-depth exploration of the solubility characteristics of **6-methyl-1-heptanol**, a branched-chain primary alcohol with significant applications as a solvent, chemical intermediate, and fragrance component.<sup>[1]</sup> Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of its behavior in various solvent systems.

## Introduction to 6-Methyl-1-heptanol and the Principles of Solubility

**6-Methyl-1-heptanol** ( $C_8H_{18}O$ ) is a clear, colorless liquid with a characteristic mild odor.<sup>[1][2]</sup> Its molecular structure, featuring a seven-carbon chain with a methyl group at the sixth position and a terminal hydroxyl group, dictates its solubility behavior.<sup>[1]</sup> The fundamental principle governing solubility is "like dissolves like," which relates to the polarity of the solute and solvent molecules.

The solubility of an alcohol is determined by a balance between two opposing structural features:

- The Hydrophilic Hydroxyl (-OH) Group: This polar functional group is capable of forming strong hydrogen bonds with other polar molecules, such as water. This interaction promotes solubility in polar solvents.

- The Lipophilic/Hydrophobic Hydrocarbon Chain: The nonpolar alkyl chain interacts with other nonpolar molecules via weaker van der Waals forces. As the length of this chain increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[3]

In **6-methyl-1-heptanol**, the eight-carbon chain significantly influences its solubility, making it largely insoluble in water but readily soluble in many organic solvents.

## Physicochemical Properties of 6-Methyl-1-heptanol

A thorough understanding of the physical and chemical properties of **6-methyl-1-heptanol** is essential for its effective application.

| Property          | Value                              | Source |
|-------------------|------------------------------------|--------|
| Molecular Formula | C <sub>8</sub> H <sub>18</sub> O   | [1][4] |
| Molecular Weight  | 130.23 g/mol                       | [1][4] |
| Appearance        | Clear, colorless liquid            | [2][5] |
| Boiling Point     | 187-189 °C                         | [5]    |
| Density           | ~0.818 g/mL                        | [6]    |
| Water Solubility  | 647 mg/L at 25 °C (Poorly soluble) | [5]    |

## Solubility Profile of 6-Methyl-1-heptanol in Various Solvents

The solubility of **6-methyl-1-heptanol** has been determined in a range of solvents, categorized by their polarity and protic nature.

| Solvent                                    | Solvent Type  | Solubility       | Source/Rationale                                                         |
|--------------------------------------------|---------------|------------------|--------------------------------------------------------------------------|
| Water (H <sub>2</sub> O)                   | Polar Protic  | Poorly Soluble   | [5]                                                                      |
| Methanol (CH <sub>3</sub> OH)              | Polar Protic  | Slightly Soluble | [1]                                                                      |
| Ethanol (C <sub>2</sub> H <sub>5</sub> OH) | Polar Protic  | Soluble          | [5]                                                                      |
| Chloroform (CHCl <sub>3</sub> )            | Polar Aprotic | Soluble          | [1]                                                                      |
| Acetonitrile (CH <sub>3</sub> CN)          | Polar Aprotic | Slightly Soluble | [1]                                                                      |
| Dimethyl Sulfoxide (DMSO)                  | Polar Aprotic | Likely Soluble   | Inferred from its properties as a strong organic solvent.                |
| Acetone (C <sub>3</sub> H <sub>6</sub> O)  | Polar Aprotic | Likely Soluble   | Inferred from its polarity and common use as an organic solvent.         |
| Hexane (C <sub>6</sub> H <sub>14</sub> )   | Nonpolar      | Miscible         | Inferred from the miscibility of its isomer, 1-octanol, with heptane.[7] |
| Toluene (C <sub>7</sub> H <sub>8</sub> )   | Nonpolar      | Miscible         | Inferred from the miscibility of its isomer, 1-octanol, with heptane.[7] |
| Ether (diethyl ether)                      | Nonpolar      | Soluble          | [5]                                                                      |

## Theoretical Framework: Intermolecular Interactions

The solubility of **6-methyl-1-heptanol** in different solvents can be explained by the nature of the intermolecular forces between the solute and solvent molecules.

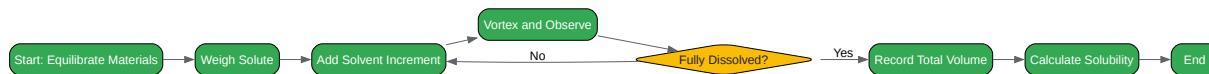
Caption: Intermolecular forces governing the solubility of **6-Methyl-1-heptanol**.

# Experimental Determination of Solubility: A Validated Protocol

For instances where solubility data is unavailable or requires verification, a robust experimental protocol is necessary. The following method is a synthesis of established laboratory practices for determining the solubility of a liquid in a liquid solvent.

## Principle

This protocol is based on the isothermal titration method, where a known volume of solvent is incrementally added to a known mass of the solute (**6-methyl-1-heptanol**) at a constant temperature until complete dissolution is observed. The point of complete dissolution is often determined visually.


## Materials and Equipment

- **6-Methyl-1-heptanol** (solute)
- Solvent of interest
- Analytical balance ( $\pm 0.1$  mg)
- Calibrated positive displacement micropipettes or burettes
- Thermostatically controlled water bath or heating block
- Vortex mixer
- Glass vials or test tubes with secure caps

## Step-by-Step Protocol

- Preparation:
  - Ensure all glassware is clean and dry to prevent contamination.
  - Equilibrate the solute, solvent, and equipment to the desired experimental temperature in the water bath or heating block.

- Sample Preparation:
  - Accurately weigh a precise amount of **6-methyl-1-heptanol** (e.g., 100 mg) into a glass vial. Record the mass.
- Titration:
  - Add a small, known volume of the solvent (e.g., 0.1 mL) to the vial containing the solute.
  - Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.
  - Visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, separate phase).
- Incremental Addition:
  - If the solute is not fully dissolved, continue adding small, known increments of the solvent, vortexing after each addition.
  - Carefully record the total volume of solvent added at each step.
- Endpoint Determination:
  - The endpoint is reached when the solution becomes clear and homogenous, with no visible undissolved droplets of **6-methyl-1-heptanol**, even after standing for a few minutes.
- Calculation:
  - Calculate the solubility using the following formula:
    - $\text{Solubility ( g/100 mL) = (Mass of solute (g) / Total volume of solvent (mL) } \times 100$
- Validation and Replication:
  - Repeat the experiment at least three times to ensure the reproducibility of the results.
  - Report the average solubility and the standard deviation.



[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

## Conclusion

**6-Methyl-1-heptanol** exhibits a solubility profile characteristic of a medium-chain alcohol, with poor solubility in water and good solubility in a range of organic solvents. This behavior is a direct consequence of its molecular structure, where the nonpolar nature of the eight-carbon chain dominates the hydrophilic character of the terminal hydroxyl group. The provided experimental protocol offers a reliable method for quantitatively determining its solubility in various solvents, enabling its effective use in diverse research, development, and industrial applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Methylheptanol | 1653-40-3 [chemicalbook.com]
- 2. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Heptanol, 6-methyl- (CAS 1653-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 6-methyl-1-heptanol, 1653-40-3 [thegoodscentscompany.com]
- 6. 6-methyl-1-heptanol [stenutz.eu]
- 7. rsc.org [rsc.org]

- To cite this document: BenchChem. [The Solubility Profile of 6-Methyl-1-heptanol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128184#solubility-of-6-methyl-1-heptanol-in-different-solvents\]](https://www.benchchem.com/product/b128184#solubility-of-6-methyl-1-heptanol-in-different-solvents)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)